3-(Oxetan-3-yl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(oxetan-3-yl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2-7-1)6-3-8-4-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUSNVIHCUYFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744743 | |
| Record name | 3-(Oxetan-3-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273562-98-3 | |
| Record name | 3-(Oxetan-3-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 3 Oxetan 3 Yl Azetidine and Its Derivatives
Foundational Approaches to the 3-(Oxetan-3-yl)azetidine Core Scaffold
The construction of the core scaffold relies on strategic bond-forming reactions that unite the oxetane (B1205548) and azetidine (B1206935) moieties or build upon pre-existing four-membered rings. Key methodologies include aza-Michael additions to functionalized azetidines and Brønsted acid-catalyzed alkylations using reactive oxetanol and azetidinol (B8437883) precursors.
The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, serves as a powerful and versatile method for creating carbon-nitrogen bonds. mdpi.comfrontiersin.org This strategy has been effectively applied to the synthesis of complex heterocyclic structures containing azetidine and oxetane rings. mdpi.comnih.gov
A straightforward approach to synthesizing 1,3′-biazetidine derivatives utilizes an aza-Michael addition to an azetidine-based acceptor. mdpi.com The key starting material, methyl (N-Boc-azetidin-3-ylidene)acetate, is prepared from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons (HWE) reaction catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comnih.gov
This α,β-unsaturated ester then serves as a Michael acceptor for various heterocyclic amines. mdpi.com In a specific example, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine in acetonitrile (B52724) at 65 °C, using DBU as a catalyst, yields the corresponding 1,3′-biazetidine product in a 64% yield after 4 hours. mdpi.com This reaction demonstrates a practical route to linking two azetidine rings. mdpi.com
Table 1: Synthesis of 1,3′-Biazetidine via Aza-Michael Addition
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Product | Yield |
|---|
The synthetic strategy based on the aza-Michael addition can be extended to produce heterocyclic amino acid derivatives that incorporate an oxetane ring. mdpi.comnih.gov This broadens the scope of the methodology, allowing for the creation of diverse molecular building blocks. mdpi.comwiley.com
The synthesis begins with the preparation of an oxetane-based Michael acceptor, methyl (oxetan-3-ylidene)acetate. mdpi.comnih.gov This is achieved through a Horner-Wadsworth-Emmons reaction between oxetan-3-one and methyl 2-(dimethoxyphosphoryl)acetate, yielding the target unsaturated ester. mdpi.com Subsequently, this oxetane-based acceptor is reacted with various amines, such as N-Boc protected cycloaminylamines, via an aza-Michael addition to produce the desired 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.comnih.gov This approach provides a simple and efficient route for preparing novel heterocyclic amino acid derivatives containing the oxetane moiety. mdpi.comnih.govdntb.gov.ua
Table 2: General Scheme for Oxetane-Containing Amino Acid Derivatives
| Step | Reactants | Reaction Type | Product |
|---|---|---|---|
| 1 | Oxetan-3-one, Methyl 2-(dimethoxyphosphoryl)acetate | Horner-Wadsworth-Emmons | Methyl (oxetan-3-ylidene)acetate |
An alternative and efficient strategy for forming ether linkages between four-membered heterocycles and other molecules involves the Brønsted acid-catalyzed alkylation of alcohols. rsc.orgrsc.orgresearchgate.net This method is particularly useful for synthesizing 3,3-disubstituted oxetane and azetidine ethers, which can act as isosteres for ester functional groups. rsc.orgrsc.org A key advantage of this approach is that it avoids the use of strong bases or halide alkylating agents, relying instead on the activation of tertiary alcohols on the oxetane or azetidine ring. rsc.orgresearchgate.net
The core of this methodology is the reaction between a 3-aryl-oxetan-3-ol or a 3-aryl-azetidin-3-ol and an alcohol nucleophile, catalyzed by a Brønsted acid. rsc.orgresearchgate.net The tertiary benzylic alcohols of the four-membered rings are selectively activated by the acid catalyst. rsc.org This activation facilitates the subsequent nucleophilic attack by a simple alcohol, forming the desired ether product while keeping the oxetane or azetidine ring intact. rsc.org This condensation reaction produces water as the only byproduct. rsc.org The process has been shown to be effective for a range of alcohol nucleophiles and allows for the diversification of the oxetane and azetidine scaffolds. researchgate.net
Table 3: Brønsted Acid-Catalyzed Synthesis of Oxetane/Azetidine Ethers
| Electrophile | Nucleophile | Catalyst | Key Feature |
|---|---|---|---|
| 3-Aryl-oxetan-3-ol | Alcohol | Brønsted Acid (e.g., HNTf₂) | Selective activation of tertiary alcohol |
The mechanism of the Brønsted acid-catalyzed alkylation proceeds through a key carbocation intermediate. rsc.orgresearchgate.net The acid catalyst promotes the departure of the hydroxyl group from the 3-aryl-oxetan-3-ol or 3-aryl-azetidin-3-ol, generating a tertiary benzylic carbocation stabilized on the four-membered ring. rsc.orgresearchgate.net The stability and subsequent reaction of this carbocation are central to the transformation.
The formation of this carbocation intermediate has significant stereochemical consequences. For instance, in related reactions of optically active N-tosyl azetidines, the formation of racemic products indicated a process with considerable carbocationic character in the transition state. researchgate.net The planar nature of the carbocation allows for nucleophilic attack from either face, which can lead to a loss of stereochemical information. masterorganicchemistry.comnih.gov However, in some systems, neighboring group participation or the formation of specific ion pairs can influence the stereochemical outcome, potentially leading to stereoselective transformations. nih.govsemanticscholar.org The reversibility of the carbocation formation under the reaction conditions has also been noted. rsc.org Understanding and controlling the behavior of these carbocation intermediates is crucial for developing stereospecific synthetic methods for these complex heterocyclic systems. nih.govchemrxiv.org
Alkylation of Alcohols with 3-Aryl-Oxetanols and 3-Aryl-Azetidinols
Advanced Diversification Strategies for the this compound Skeleton
Cross-Coupling Methodologies
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the diversification of the this compound scaffold, enabling the introduction of various aryl and heteroaryl moieties. mdpi.comktu.edu This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. libretexts.org
In a notable example, a brominated pyrazole-azetidine hybrid was successfully coupled with a range of boronic acids to generate novel heterocyclic structures. mdpi.comktu.edu The reaction conditions were optimized, with Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane (B91453) at 100 °C, providing excellent yields for many derivatives. mdpi.com This methodology demonstrates the feasibility of attaching diverse aromatic systems to the azetidine ring, thereby creating a library of novel compounds with potential applications in medicinal chemistry. mdpi.com
Interactive Table: Suzuki-Miyaura Cross-Coupling of a Brominated Pyrazole-Azetidine Hybrid with Various Boronic Acids mdpi.com
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5a | 94 |
| 2 | 2-Methylphenylboronic acid | 5b | 75 |
| 3 | 3-Methylphenylboronic acid | 5c | 80 |
| 4 | 4-Methylphenylboronic acid | 5d | 78 |
| 5 | 4-Methoxyphenylboronic acid | 5e | 70 |
| 6 | 2-Methoxyphenylboronic acid | 5f | 29 |
Visible Light Photoredox-Catalyzed Radical Functionalization
Visible light photoredox catalysis has emerged as a mild and efficient method for the generation of radicals, enabling novel carbon-carbon bond formations on the this compound skeleton. chemrxiv.orgacs.orgnih.gov
A significant advancement in the functionalization of these strained heterocycles is the decarboxylative alkylation of 3-aryl-3-carboxylic acid oxetanes and azetidines. chemrxiv.orgacs.orgnih.gov This method utilizes a photocatalyst, such as [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, to generate a tertiary benzylic radical from the corresponding carboxylic acid precursor upon decarboxylation. chemrxiv.orgacs.org This radical can then undergo a Giese-type addition to an activated alkene, forming a new carbon-carbon bond at the 3-position of the oxetane or azetidine ring. chemrxiv.orgacs.orgnih.gov This process is highly valuable as it allows for the synthesis of 3-aryl-3-alkyl substituted derivatives, which are of significant interest in medicinal chemistry. digitellinc.comdigitellinc.com The reaction is tolerant of a wide range of functional groups and provides a versatile tool for the late-stage functionalization of these complex scaffolds. digitellinc.comdigitellinc.com
Interactive Table: Decarboxylative Alkylation of 3-Aryl-3-Carboxylic Acid Oxetanes chemrxiv.org
| Entry | Carboxylic Acid Precursor | Alkene Acceptor | Product | Yield (%) |
| 1 | 3-Phenyl-oxetane-3-carboxylic acid | Methyl acrylate | Methyl 3-(3-phenyloxetan-3-yl)propanoate | 85 |
| 2 | 3-(4-Fluorophenyl)oxetane-3-carboxylic acid | Methyl acrylate | Methyl 3-(3-(4-fluorophenyl)oxetan-3-yl)propanoate | 78 |
| 3 | 3-(4-Chlorophenyl)oxetane-3-carboxylic acid | N,N-Dimethylacrylamide | 3-(3-(4-chlorophenyl)oxetan-3-yl)-N,N-dimethylpropan-1-amine | 65 |
The reactivity of the benzylic tertiary radicals generated in the photoredox-catalyzed process is significantly influenced by the inherent strain of the four-membered ring and the nature of the heteroatom. chemrxiv.orgacs.orgacs.org Computational studies have revealed that the benzylic radicals within the strained oxetane and azetidine rings are less stable and more π-delocalized compared to their acyclic or less strained counterparts. chemrxiv.orgacs.orgacs.org This increased delocalization and decreased stability lead to a more favorable Giese addition, minimizing undesired side reactions such as radical dimerization. chemrxiv.orgacs.orgacs.org
Specifically, the oxetane ring strain renders the Giese addition step irreversible, leading to higher product yields compared to analogous reactions with less strained rings like cyclobutane. chemrxiv.orgacs.orgnih.govresearchgate.net This effect is rationalized by Bent's rule, which describes how the hybridization of orbitals changes with geometry. chemrxiv.orgacs.orgnih.gov The heterosubstitution also plays a role, with the electronegativity of the oxygen or nitrogen atom influencing the electronic properties and stability of the radical intermediate. researcher.lifechemrxiv.org These findings provide a deeper understanding of the factors governing radical reactivity in these unique systems, paving the way for the rational design of new synthetic methodologies. researcher.lifechemrxiv.orgacs.org
Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals
1,3-Dipolar Cycloaddition for Spirocyclic Azetidine/Oxetane Architectures
The construction of complex, three-dimensional molecular scaffolds is a central goal in medicinal chemistry. Spirocyclic structures containing both oxetane and azetidine rings are particularly valuable motifs. One effective method for their synthesis is the 1,3-dipolar cycloaddition reaction. This approach offers a highly atom-economical process for creating molecular complexity from simpler starting materials, often with benign co-products like water and carbon dioxide.
Silver-catalyzed 1,3-dipolar cycloaddition reactions have been successfully employed to generate these spirocycles. For instance, the reaction between dipolarophiles, such as methyl 2-(oxetan-3-ylidene)acetate or tert-butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, and azomethine ylides derived from imines affords the desired oxetane/azetidine-containing spirocyclic pyrrolidines. These reactions are noted for their high degree of regio- and stereoselectivity, typically proceeding via an endo transition state of the syn dipole to yield a single diastereoisomer. Yields for these silver-catalyzed processes are generally in the range of 40–77%.
Thermal 1,3-dipolar cycloadditions provide an alternative route. Using 3-oxetanone (B52913) as the carbonyl component in reactions with secondary α-amino acids or their methyl esters can produce oxetane spirocycles in good yields, ranging from 62–90%. A three-component reaction involving 3-oxetanone, an amino acid like sarcosine (B1681465) or proline, and a dipolarophile such as N-phenylmaleimide or N-methylmaleimide, when heated in toluene, also efficiently produces the corresponding spirocyclic adducts.
Table 1: Examples of 1,3-Dipolar Cycloaddition for Spirocyclic Architectures
| Dipolarophile | Imine/Amino Acid Source | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 2-(oxetan-3-ylidene)acetate | Imine from glycine, N-methyl 2-(naphthalen-2-yl methyleneamino)acetate | Ag₂O, DBU, Toluene, RT, 16h | Spiro[oxetane-3,2'-pyrrolidine] | 77% | |
| Methyl 2-(oxetan-3-ylidene)acetate | Imine from 2-aminomethyl pyridine | Ag₂O | Spiro[oxetane-3,2'-pyrrolidine] | 40-77% | |
| tert-Butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Imine from glycine, N-methyl 2-(naphthalen-2-yl methyleneamino)acetate | Ag₂O, DBU, Toluene, RT, 16h | Spiro[azetidine-3,2'-pyrrolidine] | 73% | |
| 3-Oxetanone | Sarcosine and N-phenylmaleimide | Toluene, 110°C, 24h | Spiro[oxetane-3,3'-pyrrolidine] | 87% |
Defluorosulfonylation of Oxetane and Azetidine Sulfonyl Fluorides (OSFs/ASFs)
A significant challenge in medicinal chemistry is the development of mild and effective methods for creating new derivatives of four-membered heterocycles like oxetanes and azetidines. nih.govchemrxiv.org A novel and powerful strategy that has emerged is the defluorosulfonylation (deFS) of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs). nih.govacs.org This method provides a divergent platform for accessing a wide array of 3,3-disubstituted oxetanes and azetidines. digitellinc.com
The core of the defluorosulfonylation strategy is the generation of a reactive tertiary carbocation intermediate from a stable sulfonyl fluoride (B91410) precursor. chimia.chdoi.org Unlike typical reactions of sulfonyl fluorides which proceed via Sulfur-Fluoride Exchange (SuFEx), OSFs and ASFs undergo an unusual defluorosulfonylation pathway upon mild thermal activation. acs.orgdoi.org
Once generated, the oxetane or azetidine carbocation is a potent electrophile that can be trapped by a broad spectrum of nucleophiles. nih.govresearchgate.net This allows for the divergent synthesis of numerous derivatives from a single OSF or ASF precursor, showcasing the method's utility for creating molecular libraries for drug discovery. acs.orgdigitellinc.com
The reaction is compatible with a wide variety of polar nucleophiles. digitellinc.com Extensive research has demonstrated successful coupling with over 100 different amines, including those bearing sensitive functionalities like alkynes, esters, amides, and alcohols. doi.org This enables the straightforward synthesis of amino-oxetanes, which are valuable as potential amide isosteres. researchgate.net The scope extends to other nucleophiles as well, leading to the formation of novel oxetane and azetidine derivatives that are otherwise difficult to access. nih.govchemrxiv.org These include:
Heterocycles: Coupling with various heterocyclic amines. nih.govacs.org
Sulfoximines and Phosphonates: Generation of oxetane-sulfoximine and -phosphonate motifs. nih.govchemrxiv.org
Thiols and Alcohols: Trapping the carbocation with thiol and alcohol nucleophiles. doi.orgresearchgate.net
This divergent reactivity allows for the facile synthesis of analogues of known drugs and bioactive molecules, demonstrating its practical application in medicinal chemistry programs. nih.govdigitellinc.comdoi.org
Table 2: Nucleophile Scope in Defluorosulfonylative Coupling
| Reagent Type | Nucleophile Class | Resulting Structure | Reference |
|---|---|---|---|
| OSF/ASF | Amines (Primary, Secondary, Aryl, Aliphatic) | 3-Amino-3-aryl-oxetanes/azetidines | doi.orgresearchgate.net |
| OSF/ASF | Heterocycles (e.g., Pomalidomide) | Oxetane/Azetidine-heterocycle conjugates | nih.govchemrxiv.org |
| OSF | Alcohols | 3-Alkoxy-3-aryl-oxetanes | doi.org |
| OSF | Thiols | 3-Sulfanyl-3-aryl-oxetanes | researchgate.net |
| OSF/ASF | Sulfoximines | Oxetane/Azetidine-sulfoximines | nih.gov |
Generation of Reactive Carbocation Intermediates under Mild Conditions
Chemo- and Regioselectivity Considerations in Synthetic Pathways
Achieving high levels of chemo- and regioselectivity is critical for the efficient synthesis of complex molecules like this compound and its derivatives. The synthetic methodologies discussed exhibit distinct selectivity profiles.
In 1,3-dipolar cycloadditions , the reaction is often highly regio- and stereoselective. When using azomethine ylides, the cycloaddition with dipolarophiles like methyl 2-(oxetan-3-ylidene)acetate proceeds selectively to form a single regioisomer, with the stereochemistry controlled by the geometry of the transition state. For example, the reaction typically favors the syn-dipole via an endo transition state, leading to specific diastereomers of the spiro-pyrrolidine product.
The defluorosulfonylation of OSFs and ASFs demonstrates remarkable chemoselectivity. researchgate.net Although a fluoride ion is liberated during the formation of the carbocation, the intermediate preferentially reacts with the external amine or other nucleophile present in the reaction mixture rather than recombining with the fluoride. researchgate.net This selectivity is crucial for the divergent coupling strategy. Furthermore, under different conditions (anionic conditions), a SuFEx pathway can be favored over the deFS pathway, allowing access to different classes of sulfur(VI)-oxetane derivatives, highlighting a controllable switch in reactivity. nih.govacs.org
Other synthetic approaches also rely heavily on regiocontrol. For instance, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate is a key step in building substituted azetidine systems. The reaction of 1H-indazole, for example, proceeds regioselectively to yield the desired 1-substituted product. mdpi.com Similarly, the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) shows high regioselectivity, promoting C3-selective attack to form the azetidine ring over the alternative C4-attack that would lead to a pyrrolidine. nih.gov This control is essential for constructing the core azetidine structure from acyclic precursors.
Reactivity and Mechanistic Pathways of 3 Oxetan 3 Yl Azetidine Ring Systems
Ring Strain and Chemical Stability Profiles
Contrary to a common misconception that oxetanes are categorically unstable in acidic media, their stability is highly dependent on their substitution. nih.gov Derivatives of 3-(oxetan-3-yl)azetidine, particularly ether derivatives formed at the 3-position of the oxetane (B1205548) ring, exhibit considerable stability in aqueous acidic buffers. acs.orgrsc.org For instance, studies on oxetane ethers show high stability in aqueous buffers over a pH range of 1-10. acs.org
However, the azetidine (B1206935) component can introduce a specific liability. Certain N-substituted aryl azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov This process is initiated by the protonation of the azetidine nitrogen, followed by a nucleophilic attack from a pendant amide group. nih.gov The stability in such cases is linked to the pKa of the azetidine nitrogen; a lower pKa can prevent the initial protonation step and thus inhibit decomposition. nih.gov
Table 1: Stability of Oxetane Derivatives under Various Conditions
| Compound Type | Condition | Observation | Reference |
|---|---|---|---|
| Oxetane Ethers | Aqueous Buffer (pH 1-10) | High stability observed for 2 hours at 37 °C. | acs.org |
| Oxetane Ethers | TFA, DCM (24h) | >95% recovery, demonstrating high stability. | rsc.org |
| N-Aryl Azetidines (with pendant amide) | Acidic Media (pH 1.8) | Decomposition via intramolecular ring-opening observed. | nih.gov |
The oxetane motif, and by extension the this compound core, demonstrates excellent stability under basic conditions. This property makes it a valuable isostere for functional groups like esters, which are prone to hydrolysis. Comparative studies have shown that oxetane ethers are significantly more stable towards basic hydrolysis than their analogous ester counterparts. rsc.orgsmolecule.comrsc.org For example, while an ester might be completely hydrolyzed by lithium hydroxide (B78521) (LiOH), the corresponding oxetane ether remains intact under the same conditions. rsc.orgrsc.org This enhanced stability is a key advantage in medicinal chemistry for designing more robust drug candidates. smolecule.com
Similar to their behavior under basic conditions, oxetane-containing structures show superior stability under common reducing conditions compared to esters. rsc.orgrsc.org For instance, attempts to reduce an ester with lithium borohydride (B1222165) (LiBH₄) proceed readily, whereas the corresponding oxetane ether is completely resistant to these conditions. rsc.orgrsc.org This chemical orthogonality allows for selective transformations on other parts of a molecule without affecting the core oxetane ring.
Table 2: Comparative Stability of Oxetane Ether vs. Ester
| Condition | Oxetane Ether Result | Analogous Ester Result | Reference |
|---|---|---|---|
| LiOH, THF/H₂O (Basic Hydrolysis) | >95% Recovery | Complete Consumption (Hydrolysis) | rsc.orgrsc.org |
| LiBH₄, THF (Reduction) | >95% Recovery | Complete Consumption (Reduction) | rsc.orgrsc.org |
Stability under Basic Conditions
Carbon-Carbon Bond Formation Reactions
The reactivity of the this compound system can be leveraged for various carbon-carbon bond-forming reactions, enabling the synthesis of complex, functionalized derivatives.
Conjugate addition, or Michael addition, is a powerful tool for C-C bond formation. Derivatives of oxetane and azetidine can be designed to act as effective Michael acceptors, a reactivity driven by the release of ring strain upon addition. beilstein-journals.org
Key classes of Michael acceptors include:
Nitroalkenes: Nitroalkenes incorporating an oxetane or N-Boc-azetidine ring at the β-position react efficiently with nucleophiles like thioacetic acid. beilstein-journals.org Specifically, 3-(nitromethylene)oxetane (B1440973) is an excellent Michael acceptor that reacts with a wide variety of heteroatom and carbon nucleophiles. rsc.org
α,β-Unsaturated Esters: Compounds such as methyl 2-(azetidin-3-ylidene)acetate and the corresponding oxetane analogue undergo aza-Michael additions with various heterocyclic amines (e.g., pyrrolidine, piperidine, pyrazole) in the presence of a DBU catalyst. researchgate.netmdpi.com
Photoredox-Generated Radicals: A modern approach involves the visible light photoredox-catalyzed generation of tertiary benzylic radicals from 3-aryl-3-carboxylic acid oxetanes and azetidines. chemrxiv.orgchemrxiv.org These radicals undergo conjugate addition to activated alkenes, forming 3-aryl-3-alkyl substituted products. chemrxiv.orgchemrxiv.orgacs.org
Table 3: Examples of Conjugate Additions with Oxetane/Azetidine Derivatives
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| β-(Oxetan-3-yl) Nitroalkene | Thioacetic Acid | Organocatalyst | 1,2-Nitrothioacetate | beilstein-journals.org |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine | DBU | 3-Substituted Azetidine Amino Acid Derivative | mdpi.com |
| 3-(Nitromethylene)oxetane | 1H-Tetrazole | DBU | 3,3-Disubstituted Oxetane | rsc.org |
| 3-Aryl-3-carboxyazetidine | Activated Alkene (e.g., Ethyl Acrylate) | Visible Light Photoredox | 3-Aryl-3-alkyl Azetidine | chemrxiv.orgchemrxiv.org |
A highly effective method for functionalizing these strained rings involves the Brønsted acid-catalyzed alkylation of alcohols using 3-aryl-oxetanols and 3-aryl-azetidinols as electrophiles. rsc.orgrsc.orgrsc.org This reaction avoids the need for strong bases or traditional alkylating agents like alkyl halides. rsc.org
The proposed mechanism proceeds through the selective activation of the tertiary benzylic alcohol by a Brønsted acid catalyst (e.g., triflic acid, HNTf₂). rsc.orgacs.org This generates a stabilized carbocation on the four-membered ring, which is then trapped by an alcohol nucleophile to form an ether. rsc.orgrsc.org The process is efficient and produces water as the only byproduct. rsc.org This methodology has been successfully applied to a wide range of alcohol nucleophiles, demonstrating its utility in creating libraries of novel oxetane and azetidine ethers. rsc.orgrsc.org
Table 4: Brønsted Acid-Catalyzed Etherification of 3-Aryl-oxetan-3-ol
| Oxetanol Substrate | Alcohol Nucleophile | Catalyst | Product | Reference |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-oxetan-3-ol | 3-Phenylpropan-1-ol | TfOH | 3-Methoxy-3-(4-methoxyphenyl)oxetane | rsc.org |
| 3-Aryl-oxetan-3-ol | Methanol | HNTf₂ | 3-Aryl-3-methoxyoxetane | rsc.orgrsc.org |
| 3-Aryl-oxetan-3-ol | 1,2-Diols | HNTf₂ | 1,4-Dioxanes (via in situ etherification and ring-opening) | acs.org |
Conjugate Additions Involving Azetidine and Oxetane Derivatives
Radical Reactivity and Intramolecular Processes
The generation of radical intermediates centered on the four-membered rings of this compound precursors is a powerful strategy for forming new carbon-carbon bonds. chemrxiv.orgnih.gov Visible light photoredox catalysis has proven to be a particularly mild and effective method for generating such radicals from suitable precursors like 3-aryl-3-carboxylic acids. chemrxiv.orgnih.gov The subsequent reactions of these radicals are heavily influenced by the structural and electronic properties of the strained ring system.
The Giese addition, a conjugate addition of a radical to an electron-deficient alkene, is a key reaction for the functionalization of this compound scaffolds. chemrxiv.org Tertiary benzylic radicals can be generated at the 3-position of the oxetane or azetidine ring from corresponding 3-aryl-3-carboxylic acid derivatives through a photoredox-catalyzed decarboxylation process. acs.orgdigitellinc.com These radicals readily engage with a variety of activated alkenes, including acrylates, vinyl ketones, sulfones, and nitriles, to yield 3-aryl-3-alkyl substituted products. chemrxiv.org
Computational and experimental studies have provided significant mechanistic insights into this process. acs.orgresearchgate.net The Giese addition involving benzylic radicals can be a reversible process. chemrxiv.org For less-strained systems, this reversibility often leads to lower yields of the desired addition product. nih.govacs.org However, in the case of oxetane and azetidine rings, the high ring strain renders the Giese addition step effectively irreversible and exergonic. chemrxiv.orgchemrxiv.org This irreversibility is a crucial factor that drives the reaction towards product formation, resulting in good to high yields. acs.orgbeilstein-journals.org
The reaction is tolerant of a wide array of functional groups, enabling the synthesis of diverse and medicinally relevant compounds. chemrxiv.orgdigitellinc.com For instance, 3-arylazetidine radicals can be generated and coupled under these conditions to produce 3,3-disubstituted azetidines with yields comparable to their oxetane counterparts. nih.gov
Table 1: Examples of Giese Addition Products from Oxetane and Azetidine Precursors This table is interactive. You can sort and filter the data.
| Precursor Type | Radical Acceptor | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Aryl-3-carboxyoxetane | Acrylate | 3-Aryl-3-alkyl-oxetane | Good | chemrxiv.org |
| 3-Aryl-3-carboxyoxetane | Vinyl Ketone | 3-Aryl-3-alkyl-oxetane | Lower | chemrxiv.org |
| 3-Aryl-3-carboxyoxetane | Vinyl Sulfone | 3-Aryl-3-alkyl-oxetane | Lower | chemrxiv.org |
| 3-Aryl-3-carboxyoxetane | Acrylonitrile | 3-Aryl-3-alkyl-oxetane | Lower | chemrxiv.org |
| 3-Aryl-3-carboxyoxetane | Acrylamide | 3-Aryl-3-alkyl-oxetane | Moderate | chemrxiv.org |
| 3-Aryl-3-carboxyazetidine | Acrylate | 3-Aryl-3-alkyl-azetidine | Comparable to Oxetane | nih.gov |
| 3-Aryl-3-carboxyazetidine | Pyridyl Acrylate | 3-Aryl-3-pyridyl-azetidine | Boost in Yield | nih.gov |
A common competing pathway in radical reactions is dimerization. researchgate.net The balance between the desired Giese addition product and the undesired radical dimer is governed by several factors, with the stability and structure of the radical intermediate being paramount. chemrxiv.orgacs.org
For typical, unstrained benzylic radicals, the Giese addition is often reversible, which can lead to an increased concentration of the radical in solution and consequently, a higher propensity for dimerization. chemrxiv.orgresearchgate.net In stark contrast, benzylic radicals situated on a strained four-membered ring, such as oxetane or azetidine, exhibit unique reactivity that minimizes dimer formation. nih.govacs.org
The key factors include:
Ring Strain: The inherent strain in the four-membered ring makes the corresponding benzylic radical less stable. acs.org This instability shifts the equilibrium of the Giese addition towards the coupled product, making the reaction irreversible and minimizing the opportunity for dimerization. chemrxiv.orgacs.org
Radical Delocalization and Hybridization: Strained ring structures lead to a lower spin density at the benzylic carbon. chemrxiv.orgchemrxiv.org This is due to more effective delocalization of the radical into the adjacent aromatic system, a phenomenon explained by hybridization principles (Bent's rule). chemrxiv.orgchemrxiv.org Lower spin density at the reactive center directly reduces the rate of radical dimerization. chemrxiv.org
Reaction Conditions: While the substrate's structure is the primary determinant, reaction conditions such as temperature, solvent, and the concentration of reactants can also influence the product distribution. numberanalytics.com
An experimental comparison revealed that while oxetane and azetidine substrates strongly favor the productive Giese reaction pathway, other benzylic systems show significantly lower yields and/or increased formation of dimer byproducts. acs.org This underscores the unique and advantageous influence of the strained heterocyclic motifs on the outcome of these radical reactions. digitellinc.com
Mechanistic Insights into Giese Addition Pathways
Electrophilic and Nucleophilic Activation of Four-Membered Heterocycles
The oxetane and azetidine rings within the this compound system can be selectively activated to participate in reactions as either electrophiles or nucleophiles. This dual reactivity allows for a broad range of synthetic transformations.
The oxetane ring can be activated by Brønsted or Lewis acids. The oxygen atom's lone pairs can be protonated or coordinated, making the ring susceptible to nucleophilic attack. acs.org For example, 3-aryloxetan-3-ols can be treated with a Brønsted acid like bis(trifluoromethane)sulfonimide (Tf₂NH) to generate a stabilized oxetane carbocation. acs.org This highly electrophilic intermediate can then react with various nucleophiles, including diols, to form new heterocyclic structures like 1,4-dioxanes in a diastereoselective manner. acs.org This strategy effectively treats the oxetanol as a 1,2-bis-electrophile synthon. acs.org
Conversely, the oxetane ring can be rendered nucleophilic. The generation of highly unstable 3-oxetanyllithium via flash technology represents a significant advance, creating a potent nucleophile from an oxetane core. nih.gov This species can then react with a range of electrophiles, such as ketones and aldehydes, to form new carbon-carbon bonds at the 3-position, a transformation not readily achievable through other means. nih.gov
The azetidine ring exhibits its own distinct reactivity. The nitrogen atom is inherently nucleophilic and basic. This nucleophilicity is exploited in aza-Michael additions, where the azetidine nitrogen attacks an activated alkene. mdpi.comnih.gov For example, methyl 2-(N-Boc-azetidin-3-ylidene)acetate reacts with various NH-heterocycles in a DBU-catalyzed aza-Michael reaction to yield functionalized 3-substituted azetidines. mdpi.com The azetidine ring itself can act as the nucleophile in these transformations. acs.org The basicity of the azetidine nitrogen can also be modulated by the N-substituent, which in turn influences its reactivity and physical properties. acs.org
Table 2: Modes of Activation and Reactivity This table is interactive. You can sort and filter the data.
| Heterocycle | Activation Method | Reactive Nature | Reacts With | Example Reaction | Reference |
|---|---|---|---|---|---|
| Oxetane | Brønsted Acid (Tf₂NH) | Electrophilic (Carbocation) | Nucleophiles (e.g., Diols) | Annulation to form 1,4-Dioxanes | acs.org |
| Oxetane | Lithium-Halogen Exchange | Nucleophilic (Organolithium) | Electrophiles (e.g., Ketones) | Addition to Carbonyls | nih.gov |
| Azetidine | Base Catalysis (DBU) | Nucleophilic (Amine) | Electrophiles (e.g., Michael Acceptors) | Aza-Michael Addition | mdpi.comnih.gov |
| Azetidine | (General) | Nucleophilic | Electrophiles (e.g., Aziridines) | Ring opening of aziridines | acs.org |
Advanced Spectroscopic and Structural Elucidation of 3 Oxetan 3 Yl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for the parent compound 3-(Oxetan-3-yl)azetidine is not available in the reviewed literature. Analysis of derivatives is common, but these results cannot be directly extrapolated to the unsubstituted compound. mdpi.comresearchgate.net
Proton (¹H) NMR Spectroscopic Analysis
Specific ¹H NMR chemical shifts and coupling constants for this compound have not been reported in the searched scientific literature.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Specific ¹³C NMR chemical shift data for this compound is not documented in the available sources. For comparison, in a related but more complex structure, methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate, the oxetane (B1205548) ring carbons (C-2,4) were observed at δ 76.0 ppm and the azetidine (B1206935) ring carbons (C'-2,4) resonated at δ 55.7 ppm. mdpi.com
Nitrogen-15 (¹⁵N) NMR Chemical Shift Characterization
No experimental ¹⁵N NMR data for this compound could be located. Studies on related N-Boc protected azetidine derivatives have been conducted using ¹H-¹⁵N HMBC techniques to confirm structures. mdpi.com
Advanced Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)
While 2D NMR techniques such as HMBC and NOESY are crucial for the structural elucidation of complex azetidine and oxetane derivatives to establish connectivity and stereochemistry, specific studies applying these methods to the unsubstituted this compound are not reported in the searched literature. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
The molecular formula for this compound is C₆H₁₁NO, corresponding to a molecular weight of 113.16 g/mol . bldpharm.com However, specific experimental HRMS data confirming the exact mass of the molecular ion ([M+H]⁺) was not found in the reviewed sources. HRMS data is frequently reported for its derivatives to confirm their synthesis. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Specific IR absorption frequencies for this compound are not available in the searched literature. IR spectra of its derivatives show characteristic peaks for functional groups introduced during synthesis, such as C=O and N-H stretches, but these are not representative of the parent compound. mdpi.comrsc.org
X-ray Crystallography for Solid-State Conformational Analysis (if available for analogues)
X-ray crystallography of analogous spirocyclic systems containing azetidine and oxetane rings offers valuable information on the likely solid-state conformation of this compound. Studies on advanced angular spirocyclic building blocks have yielded crystal structures for key analogues, revealing the spatial arrangement of the fused four-membered rings. ethz.ch
One such analogue is a tosyl-protected azaspiro[3.3]heptane derivative, an azetidinone ketone (Compound 202 in a study by Burkhard et al.). ethz.ch Another is a tosyl-protected oxaspiro[3.3]heptanol (Compound 205 ). ethz.ch The crystal structures of these compounds show a defined spatial arrangement of the substituents. ethz.ch In both structures, the aromatic moiety of the tosyl group orients itself on the same side as the heteroatom in the adjacent ring. ethz.ch
Of particular note is the conformation of the four-membered rings themselves. In the oxetanol analogue 205 , the azetidine ring displays significant ring puckering, with a measured puckering angle (ψ) of 27°. ethz.ch The other rings in this structure, and both rings in the azetidinone analogue 202 , were observed to be relatively planar. ethz.ch The interatomic distance between the two heteroatoms (N and O) in the spiro[3.3]heptane core of the oxetane analogue 205 was found to be 3.38 Å. ethz.ch
Another relevant analogue is a tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], whose structure has been confirmed by X-ray crystallography. mdpi.com The analysis of this complex spiro-fused molecule provides further data on the geometry of the oxetane ring when incorporated into a rigid, multi-ring system. mdpi.com
These examples from analogous compounds suggest that in the solid state, this compound would likely exhibit a conformation where at least one of the rings, most likely the azetidine, is non-planar. The degree of puckering and the precise orientation of the rings relative to one another are influenced by the substituents on the nitrogen and the crystalline packing forces.
Table 1: Crystallographic Data for Analogous Spirocyclic Compounds
| Compound/Analogue | Key Structural Feature | Ring Puckering Angle (ψ) | Heteroatom Distance (Å) | Source |
| Tosyl-protected oxaspiro[3.3]heptanol (205 ) | Azetidine ring | 27° | 3.38 (N-O) | ethz.ch |
| Tosyl-protected azaspiro[3.3]heptanone (202 ) | Azetidinone & Azetidine rings | Not notably puckered | 3.43 (N-N) | ethz.ch |
| Spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] | Spiro-fused oxetane | Structure confirmed | Not specified | mdpi.com |
Detailed Conformational Analysis of the Azetidine and Oxetane Ring Systems
The conformational behavior of this compound is dominated by the inherent properties of its two constituent four-membered rings. Both azetidine and oxetane are not perfectly planar, adopting puckered conformations to relieve the torsional strain from eclipsing hydrogen atoms on adjacent carbon atoms. utexas.edunih.gov
Oxetane Ring: The oxetane ring is characterized by a strained C-O-C bond angle with a median value of 91.3°. nih.gov It is a relatively flat ring system compared to its carbocyclic analogue, cyclobutane. nih.gov The median puckering angle for oxetanes is reported to be around 7.0° to 11°. nih.gov The strain energy of the oxetane ring is approximately 107 kJ/mol. utexas.edu While the unsubstituted ring is puckered, substitution at the 3-position, as seen in the title compound, is known to increase the degree of puckering due to increased eclipsing interactions. utexas.edu Despite this strain, 3,3-disubstituted oxetanes are generally stable. doi.org
Azetidine Ring: The azetidine ring generally exhibits a more pronounced pucker than the oxetane ring. This increased puckering is attributed to the different bond lengths and angles associated with the nitrogen atom compared to the oxygen in oxetane. A puckering angle of approximately 33° has been noted for the azetidine ring in the context of spirocycle synthesis. In the X-ray structure of an analogous spirocyclic compound, a puckering angle of 27° was observed for the azetidine ring. ethz.ch This non-planar conformation is a key feature of the azetidine moiety, influencing the orientation of substituents on both the nitrogen and carbon atoms of the ring.
Table 2: Comparative Conformational Parameters of Azetidine and Oxetane Rings
| Parameter | Oxetane Ring | Azetidine Ring | Source |
| Typical Puckering Angle (ψ) | 7.0° - 11° | ~27° - 33° | ethz.chnih.gov |
| Heteroatom Bond Angle | ~91.3° (C-O-C) | Not specified | nih.gov |
| General Conformation | Relatively flat, but puckered | More significantly puckered | nih.gov |
| Effect of 3-Substitution | Increases puckering | Influences pucker and substituent orientation | utexas.edu |
Theoretical and Computational Chemistry Investigations of 3 Oxetan 3 Yl Azetidine
Quantum Chemical Studies on Electronic Structure and Energetics
Quantum chemical methods are instrumental in defining the fundamental electronic and energetic characteristics of 3-(Oxetan-3-yl)azetidine. These calculations can predict molecular geometries, orbital interactions, and the consequences of the inherent ring strain.
Geometry Optimization and Electronic Structure Analysis
The geometry of this compound is dictated by the fusion of two strained four-membered rings. Both oxetane (B1205548) and azetidine (B1206935) are not planar. rsc.orgbeilstein-journals.org Oxetane exhibits a puckered conformation with a small puckering angle, which has been calculated to be around 8.7° at 140 K. beilstein-journals.orgbeilstein-journals.org Azetidine also adopts a puckered structure to relieve some of its internal strain. In the spirocyclic arrangement of this compound, both rings are expected to maintain their puckered conformations. The spiro-carbon atom introduces a distinct three-dimensional topology, forcing the two rings into a nearly perpendicular orientation. nih.gov
Geometry optimization using Density Functional Theory (DFT) on the parent heterocycles provides baseline parameters. For oxetane, C-O bond lengths are approximately 1.46 Å, and C-C bond lengths are around 1.53 Å. beilstein-journals.org The endocyclic angles are significantly compressed from the ideal tetrahedral angle, with the C-O-C angle at about 90.2° and the C-C-C angle at 84.8°. beilstein-journals.org Similar distortions are present in the azetidine ring. In this compound, these strained bond angles and lengths would be largely preserved, with the geometry around the spiro-carbon being particularly notable for its tetrahedral compression.
| Parameter | Oxetane | Azetidine | Method/Reference |
|---|---|---|---|
| Ring Puckering Angle (°) | 8.7 | 29.7 | beilstein-journals.orgbeilstein-journals.org, |
| C-X-C Angle (°) (X=O/N) | 90.2 | ~91 | beilstein-journals.org, |
| C-C-X Angle (°) (X=O/N) | 92.0 | ~88 | beilstein-journals.org, |
| C-C-C Angle (°) | 84.8 | ~87 | beilstein-journals.org, |
| C-X Bond Length (Å) (X=O/N) | 1.46 | ~1.48 | beilstein-journals.org, |
Analysis of Ring Strain Energy and Associated Stability
The ring strain energy of oxetane is approximately 25.5 kcal/mol (107 kJ/mol), which is comparable to that of highly reactive epoxides (27.3 kcal/mol) and significantly greater than that of the five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). rsc.orgbeilstein-journals.orgbeilstein-journals.orgutexas.edu Azetidine possesses a similar ring strain of about 25.2 kcal/mol. rsc.org The total strain energy of the spiro[3.3]heptane system, the carbocyclic analogue, is even higher. This stored potential energy is a key determinant of the molecule's chemical reactivity, particularly its propensity to undergo ring-opening reactions to relieve the strain. rsc.org While this inherent instability makes the synthesis of such rings challenging, it also renders them useful as reactive intermediates. beilstein-journals.org
| Compound | Ring Strain (kcal/mol) | Reference |
|---|---|---|
| Oxirane (Epoxide) | 27.3 | beilstein-journals.orgbeilstein-journals.org |
| Azetidine | 25.2 | rsc.org |
| Oxetane | 25.5 | beilstein-journals.orgbeilstein-journals.org |
| Thietane | 19.6 | rsc.org |
| Tetrahydrofuran | 5.6 | beilstein-journals.orgbeilstein-journals.org |
Exploration of Conformational Landscapes and Dynamics
The conformational landscape of this compound is complex, primarily due to the puckering of both four-membered rings. For the parent azetidine, the ring undergoes a dynamic inversion process between two equivalent puckered conformations. rsc.org Similarly, the oxetane ring is puckered, though to a lesser extent. beilstein-journals.org In the spirocyclic structure, the relative orientation of these puckered rings and the conformation of any substituents would lead to multiple possible conformers.
Computational methods, such as conformational searches followed by geometry optimization and energy calculation, are essential for mapping this landscape. nsf.gov For related spiro[3.3]heptane systems, quantum mechanics calculations have shown that the geometry is highly constrained, with the two rings adopting a twisted, non-planar arrangement. nih.gov The energy differences between various conformers of this compound would likely be small, and the molecule would exist as a dynamic equilibrium of these forms at room temperature. Understanding the preferred conformations is crucial, as it dictates the molecule's shape and how it interacts with biological targets or other reactants.
Mechanistic Investigations of Organic Reactions
Computational chemistry is invaluable for elucidating the mechanisms of complex organic reactions. For a strained molecule like this compound, theoretical studies can map out reaction pathways, identify transient intermediates, and calculate the energy barriers associated with transition states.
Elucidation of Transition States in Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond formation is a cornerstone of organic synthesis, and computational studies have provided deep insights into such reactions involving strained rings. researchgate.net A relevant class of reactions involves the generation of a radical at the 3-position of an oxetane or azetidine ring, followed by its addition to an activated alkene (a Giese-type addition). chemrxiv.org
DFT calculations on these systems allow for the precise location and characterization of the transition state (TS) for the C-C bond-forming step. nih.gov For example, in the reaction of a 3-aryl-3-oxetane radical with an acrylate, the transition state involves the approach of the radical center to the double bond of the acrylate. researchgate.netchemrxiv.org The geometry of this TS would define the stereochemical outcome of the reaction. Computational studies on related systems have shown that the energy barrier for this step can be influenced by the nature of the substituents and the inherent strain of the ring. nih.govchemrxiv.org For instance, the formation of an azetidine ring via an intramolecular SN2 reaction has been computationally modeled, identifying the transition state for the ring-closing C-N bond formation. unige.ch Similarly, the transition state for the ring-opening of an azetidine by a nucleophile has been computed, revealing it to be the rate-limiting step of a cascade process. unige.ch
Energy Profiles of Complex Reaction Pathways and Intermediates
By mapping the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a complete energy profile for a reaction pathway. researchgate.net This profile reveals the thermodynamics (relative energies of species) and kinetics (energy barriers) of the reaction.
For the photocatalyzed radical functionalization of 3-aryl-3-carboxylic acid oxetanes, computational studies have detailed the entire reaction pathway. researchgate.netchemrxiv.org The process begins with the formation of a tertiary benzylic oxetane radical. This radical intermediate then adds to an alkene. A key finding from these studies is that the Giese addition step is often reversible for non-strained radicals, but the presence of the strained oxetane ring can make the process exergonic and effectively irreversible. chemrxiv.org This is a direct consequence of the release of ring strain being a thermodynamic driving force. DFT calculations have been used to compute the Gibbs free energy profile for such reactions, confirming the energetic favorability of the C-C bond formation and subsequent steps. acs.org
| Step | Species | Relative Free Energy (ΔG) | Reference |
|---|---|---|---|
| 1. Activation | Oxetane + TMSBr | 0.0 (Reference) | acs.org |
| 2. Ring Opening | γ-bromohydrin silyl (B83357) ether | -12.3 | acs.org |
| 3. Radical Formation (TS) | [Co(I)---Br-R]‡ | +7.0 | acs.org |
| 4. Radical Intermediate | Co(III)-Alkyl Intermediate | -1.9 | acs.org |
Radical Chemistry Simulations
Theoretical and computational chemistry provide powerful tools to investigate the transient and highly reactive nature of radical species. For the this compound scaffold, these methods are crucial for understanding the structural and electronic factors that govern the behavior of its radical intermediates. Such studies focus on the distribution of spin density, the influence of delocalization, and the thermodynamic and kinetic consequences of the inherent ring strain in the four-membered oxetane and azetidine rings.
Spin Density and Radical Delocalization Effects on Reactivity
In radical chemistry, the distribution of the unpaired electron, termed spin density, is fundamental to a molecule's stability and reaction pathways. rsc.org Extensive spin delocalization, which spreads the unpaired electron over multiple atoms, is a key stabilizing factor that can reduce the radical's reactivity and propensity for undesirable side reactions like dimerization. rsc.orgnih.gov
Computational studies on radicals positioned at the C3-carbon of 3-aryl-oxetanes and 3-aryl-azetidines, which serve as close analogs, reveal significant insights into these effects. acs.orgchemrxiv.orgnih.gov When a radical is generated at the benzylic position of these strained rings, a notable portion of the spin density is delocalized from the carbon atom into the adjacent π-system of the aryl group. researchgate.netchemrxiv.orgchemrxiv.org This delocalization results in a lower concentration of spin density on the benzylic carbon compared to less strained or acyclic counterparts. chemrxiv.orgchemrxiv.org The primary consequence of this reduced spin density at the radical center is a decrease in the rate of radical dimerization, a common and often unproductive pathway for stabilized tertiary radicals. acs.orgresearchgate.net
The extent of this delocalization is influenced by the specific hybridization of the orbitals, as dictated by the geometry of the strained ring. chemrxiv.org For instance, in the case of 3-aryl-oxetane radicals, the electronegative oxygen atom alters the hybridization of the ring carbons, which in turn enhances the orbital overlap with the aryl π-system, promoting more effective spin delocalization. acs.orgnih.gov While the specific radical of this compound lacks an aromatic π-system for extensive resonance delocalization, similar through-bond hyperconjugation effects are expected to play a role, influenced by the unique stereoelectronic properties of the two interconnected heterocyclic rings.
The table below, derived from computational studies on related benzylic radicals, illustrates the effect of the attached ring on spin density and radical stability.
| Radical Structure (Benzylic) | Calculated Spin Density at Benzylic Carbon (a.u.) | Key Finding |
|---|---|---|
| 3-Aryl-Oxetane Radical | Lower | Strained ring enhances delocalization into the aryl group, reducing spin density at the radical center. chemrxiv.orgchemrxiv.org |
| 3-Aryl-Azetidine Radical | Lower | Similar to oxetanes, the strained azetidine ring promotes delocalization, leading to lower spin density on the benzylic carbon. acs.orgnih.gov |
| Acyclic/Unstrained Benzylic Radical | Higher | Less effective delocalization compared to strained ring systems, leading to higher spin density and increased dimerization. acs.orgresearchgate.net |
Theoretical Basis for Strain Influence on Radical Stability and Reaction Efficiency
Ring strain is a defining energetic feature of four-membered rings like oxetane and azetidine. numberanalytics.com This strain significantly influences the stability of radical intermediates and the efficiency of subsequent chemical reactions. acs.org Computational investigations have demonstrated that benzylic radicals incorporated into a strained four-membered ring are thermodynamically less stable than analogous radicals in unstrained environments. chemrxiv.orgresearchgate.net
This inherent instability, however, can be advantageous for chemical reactivity. For example, in the context of Giese additions (the addition of a radical to an alkene), the reaction involving a strained 3-aryl-oxetane radical is significantly more exergonic compared to the same reaction with a less strained cyclobutyl or an unstrained benzylic radical. acs.org This increased exergonicity makes the addition step effectively irreversible for the oxetane radical, which is critical for achieving high product yields and minimizing competing side reactions like dimerization. acs.orgchemrxiv.orgnih.gov In contrast, additions of more stable, unstrained radicals are often reversible, leading to lower yields. nih.govresearchgate.net
The theoretical explanation for the enhanced reactivity of the 3-aryl-oxetane radical, in particular, is also linked to Bent's rule. acs.orgnih.gov The rule suggests that the electronegative oxygen atom in the oxetane ring causes the carbon atoms in the ring to direct orbitals with greater p-character towards it. acs.orgnih.gov Consequently, the exocyclic orbital of the benzylic carbon, which bonds to the aryl group, has a higher s-character. This change in hybridization facilitates better delocalization of the radical spin into the aromatic ring, contributing to a more favorable reaction pathway despite the radical's lower intrinsic stability. acs.orgnih.gov
The following table summarizes computational findings on how ring strain affects the thermodynamics of a key reaction step for different cyclic benzylic radicals.
| Radical Precursor Ring | Relative Radical Stability | Gibbs Free Energy (ΔG) of Giese Addition (kcal/mol) | Implication for Reaction Efficiency |
|---|---|---|---|
| Oxetane | Less Stable | -3.7 | Highly exergonic and irreversible, leading to high product yields. acs.org |
| Azetidine | Less Stable | -1.5 | Exergonic reaction promotes efficient product formation. acs.org |
| Cyclobutane | More Stable | +0.1 | Slightly endergonic, making the reaction less favorable and reversible. acs.org |
Emerging Research Areas and Future Perspectives for 3 Oxetan 3 Yl Azetidine
Applications as Advanced Synthetic Building Blocks and Scaffolds for Complex Molecular Architectures
The rigid, three-dimensional structure of 3-(Oxetan-3-yl)azetidine makes it an invaluable building block for the synthesis of complex molecular architectures. acs.orgchemrxiv.org In medicinal chemistry, four-membered heterocycles like oxetanes and azetidines are increasingly sought after as design elements. acs.orgchemrxiv.org The combination of both rings into a single scaffold provides a unique starting point for creating novel chemical entities.
Researchers have utilized derivatives of this scaffold in various synthetic transformations. For instance, methyl 2-(oxetan-3-ylidene)acetate, a related precursor, can be reacted with N-Boc-cycloaminyl-amines to generate 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.comnih.gov This demonstrates the utility of the oxetane-azetidine framework in constructing more elaborate molecules, including novel heterocyclic amino acid derivatives. smolecule.commdpi.comnih.gov The development of new synthetic strategies, such as those involving oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides (OSFs and ASFs), further expands the accessibility and application of these scaffolds. acs.orgchemrxiv.org These reagents can be coupled with a wide range of nucleophiles under mild conditions, facilitating their incorporation into diverse molecular designs. acs.orgchemrxiv.org
The spirocyclic nature of the this compound core is particularly advantageous for creating molecules with high three-dimensionality, a key challenge and goal in modern drug discovery. The synthesis of spirocycles containing both oxetane and azetidine moieties has been achieved through methods like 1,3-dipolar cycloaddition reactions, highlighting the versatility of these building blocks in generating novel and complex scaffolds.
Bioisosteric Role in Molecular Design and Property Modulation
The concept of bioisosterism, where one functional group is replaced by another with similar spatial and electronic properties, is a cornerstone of medicinal chemistry. The this compound motif and its constituent rings are emerging as powerful tools for this purpose, offering a way to fine-tune the physicochemical properties of drug candidates. acs.orgnih.gov
The incorporation of an oxetane or azetidine ring, and by extension the combined this compound moiety, can significantly alter a molecule's properties. nih.govnih.gov
Polarity and Solubility: Oxetanes are considered small, polar motifs. nih.govrsc.org Their introduction into a molecule often leads to an increase in polarity and, consequently, improved aqueous solubility. nih.gov The oxygen atom in the oxetane ring is a good hydrogen-bond acceptor, a feature that can enhance interactions with biological targets. mdpi.com
Three-Dimensional Architecture: Unlike flat aromatic rings, the puckered, non-planar structures of oxetane and azetidine rings introduce significant three-dimensionality into molecules. smolecule.comnih.gov This increased sp3 character is often associated with higher target selectivity and better pharmacokinetic profiles in drug candidates. nih.gov
| Property | General Influence of Oxetane/Azetidine Moiety | Specific Example/Effect | Reference |
|---|---|---|---|
| Polarity | Increases | The oxetane oxygen acts as a strong hydrogen-bond acceptor. | mdpi.com |
| Aqueous Solubility | Generally improves | Linked to increased polarity. | nih.gov |
| Three-Dimensionality | Increases | The non-planar, puckered ring structure moves away from "flat" chemistry. | nih.gov |
| Lipophilicity (LogP) | Decreases | Replacement of a gem-dimethyl group with an oxetane reduces LogP. | beilstein-journals.org |
| Amine Basicity (pKa) | Decreases | An oxetane α to an amine can lower pKa by ~2.7 units. | nih.gov |
The oxetane and azetidine moieties are increasingly viewed as effective bioisosteric replacements for more common functional groups. nih.govmdpi.com
Carbonyl and gem-Dimethyl Groups: The oxetane ring is a well-regarded isostere for both carbonyl and gem-dimethyl groups. nih.govmdpi.com It mimics the hydrogen-bonding ability and dipole moment of a carbonyl group while being more metabolically stable. mdpi.comacs.org Compared to a gem-dimethyl group, it occupies a similar volume but is significantly less lipophilic. nih.gov
Piperazine (B1678402) and Morpholine: Spirocyclic scaffolds containing azetidine and oxetane rings have been proposed as bioisosteres for piperazine and morpholine, respectively. tcichemicals.com These replacements can maintain or improve biological activity while offering novel chemical space and potentially altered physicochemical properties.
Cyclopropyl and Isopropyl Groups: Systematic studies comparing the effects of fluorination on isopropyl, cyclopropyl, and 3-oxetanyl groups have shown that each motif modulates lipophilicity differently, providing a toolkit for fine-tuning molecular properties. beilstein-journals.org
| Common Functional Group | Bioisosteric Replacement | Key Advantage of Replacement | Reference |
|---|---|---|---|
| Carbonyl (C=O) | Oxetane | Similar H-bonding, improved metabolic stability. | mdpi.comacs.org |
| gem-Dimethyl (-C(CH₃)₂) | Oxetane | Similar volume, reduced lipophilicity. | nih.gov |
| Piperazine | Azetidine-containing spirocycle | Access to novel 3D chemical space. | tcichemicals.com |
| Morpholine | Oxetane-containing spirocycle | Access to novel 3D chemical space. | tcichemicals.com |
A key advantage of using oxetane and azetidine motifs is the potential for enhanced chemical stability compared to other functional groups. rsc.orgrsc.org For example, 3,3-disubstituted oxetane ethers demonstrate excellent stability across a range of conditions, including basic and reducing environments where analogous ester groups would be readily hydrolyzed. smolecule.comrsc.orgrsc.org This robustness is crucial for developing drug candidates that can withstand physiological conditions and metabolic processes. The 3,3-diaryloxetane motif, for instance, has shown notable stability under both acidic and basic conditions, underscoring its utility as a stable core for new chemical entities. chemrxiv.org
Comparative Analysis with Established Isosteric Replacements
Potential in Advanced Materials Science Applications (referencing azetidine/oxetane ring systems generally)
While the primary focus for this compound has been in medicinal chemistry, the constituent ring systems have significant potential in materials science. acs.orgebi.ac.uk The strained nature of these four-membered rings makes them suitable for ring-opening polymerization (ROP) to create advanced polymers. researchgate.net
Azetidines can undergo cationic ring-opening polymerization (CROP) to produce polyamines. researchgate.net These polymers, which can be linear or branched, have potential applications in fields such as CO2 capture and as antimicrobial coatings due to the properties of the resulting polymer backbone. researchgate.net
Similarly, oxetanes are valuable monomers for creating aliphatic polycarbonates through copolymerization with carbon dioxide (CO2). rsc.org This process, which can be catalyzed by various metal complexes or organocatalysts, turns a greenhouse gas into a valuable material, representing a green chemistry approach to polymer synthesis. rsc.org The development of efficient synthetic strategies for creating functionalized oxetane derivatives will likely expand their use as bespoke monomers for polymer and materials science. acs.orgebi.ac.uk
Catalytic Applications and Ligand Development (referencing azetidine/oxetane ring systems generally)
Azetidine and oxetane derivatives have also found utility in the field of catalysis, primarily as chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. researchgate.netrsc.org
Chiral azetidine-containing ligands have been successfully employed in a wide range of asymmetric catalytic reactions, including:
Carbon-Carbon Bond Forming Reactions: Such as Friedel-Crafts alkylations, Henry reactions, Michael-type additions, and Suzuki-Miyaura coupling reactions. researchgate.netrsc.orgmdpi.com
Organocatalysis: Azetidine derivatives, like L-azetidine carboxylic acid, have been used as organocatalysts for reactions like the α-amination of carbonyls. researchgate.net
In these systems, the rigid and constrained four-membered ring of the azetidine helps to create a well-defined chiral environment around the catalytic center, leading to enhanced control and high enantioselectivity. rsc.org For example, azetidine-based ligands have been used to create palladium complexes that are highly efficient catalysts for the Suzuki-Miyaura reaction, a critical transformation in pharmaceutical and materials synthesis. mdpi.comfrontiersin.org The strain in the azetidine ring within the metallacycle can be beneficial to catalytic activity. mdpi.com
While less common than azetidines, oxetanes have also been used in ligand development. For example, oxetane-derived bisoxazolines are common bidentate ligands used in asymmetric catalysis. beilstein-journals.org Furthermore, the catalytic ring-opening of oxetanes themselves is an area of active research, particularly for the production of cyclic carbonates and polycarbonates. rsc.org
Future Directions in Synthetic Methodology Development for Ring Systems
The synthesis of complex molecules featuring strained rings like oxetanes and azetidines remains a significant challenge for organic chemists. nih.govresearchgate.net While methods exist for constructing each ring system individually, the creation of spirocyclic and other intricate 3D frameworks, such as this compound, demands more advanced and efficient strategies. acs.orgmdpi.com Future research is expected to focus on developing divergent and modular synthetic pathways that allow for the rapid generation of diverse analogues. nih.govnih.gov
Key areas for future development include:
Novel Building Blocks and Reagents: A promising trend is the development of versatile reagents that facilitate the incorporation of these strained rings. For instance, recently developed oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs) act as precursors to carbocations under mild thermal conditions. acs.orgchemrxiv.org This allows for coupling with a wide range of nucleophiles, opening pathways to novel derivatives that are otherwise difficult to access. nih.govacs.org Future work will likely expand the repertoire of such building blocks, enabling more complex and late-stage functionalization strategies.
Strain-Driven and Photoredox-Catalyzed Reactions: Harnessing the inherent ring strain of oxetanes and azetidines is a powerful strategy. researchgate.net Methodologies like strain-release functionalization are gaining traction. researchgate.netacs.org Furthermore, visible-light photoredox catalysis has emerged as a mild and effective method for generating radicals on these strained rings, enabling C-C bond-forming reactions to create 3,3-disubstituted derivatives. researchgate.netchemrxiv.org Future efforts will likely refine these techniques to improve control over reactivity and expand their substrate scope, providing access to previously unexplored chemical space. chemrxiv.org
Advanced Cyclization Strategies: While intramolecular cyclizations are a common approach, they can be linear and limit analogue generation. nih.govresearchgate.net Future synthetic methods will likely focus on more convergent strategies, such as multicomponent reactions or cascade reactions, to construct the spirocyclic core in a single step. mdpi.com For example, domino reactions have been developed to form 3-oxetanone-derived spirocycles, and similar logic could be applied to azetidine-containing systems. mdpi.com Exploring enantioselective methods, such as those using chiral phase-transfer catalysts, will also be crucial for accessing specific stereoisomers of medicinally relevant compounds. nih.gov
Advancements in Spectroscopic Characterization Techniques
The unambiguous structural and stereochemical assignment of complex bicyclic amines is critical and often challenging. researchgate.net As more intricate derivatives of this compound are synthesized, advanced spectroscopic techniques will become indispensable for their characterization.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are fundamental, complex structures like this compound and its derivatives often require more sophisticated analysis. acs.org Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy), are essential for assigning specific nuclei and elucidating the 3D structure and relative stereochemistry. acs.orgresearchgate.netmdpi.com Future advancements may involve enhanced sensitivity and resolution, as well as the increased use of 15N NMR to directly probe the chemical environment of the nitrogen atoms in the azetidine ring. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS, particularly with soft ionization techniques like electrospray ionization (ESI), is vital for confirming the elemental composition of newly synthesized compounds by providing highly accurate mass measurements. mdpi.comrsc.org As synthetic routes become more complex, HRMS will continue to be a crucial tool for verifying the identity of products and intermediates. rsc.org In mass spectrometry, alkylamines are known to undergo characteristic α-cleavage, a fragmentation pattern that can provide structural information. libretexts.org
Vibrational Spectroscopy and X-ray Crystallography: Infrared (IR) spectroscopy remains a quick and effective method for identifying key functional groups. rsc.org For absolute structural proof, single-crystal X-ray diffraction is the gold standard. nih.govresearchgate.net It provides definitive information on bond lengths, bond angles, and stereochemistry, which is invaluable for validating computational models and understanding the conformational preferences of these strained ring systems. acs.orgnih.gov
Development of Predictive Computational Models for Novel Reactivity and Molecular Design
Computational chemistry is poised to play an increasingly predictive role in the exploration of this compound and its derivatives. By modeling reactivity and molecular properties, researchers can prioritize synthetic targets and gain deeper insights into reaction mechanisms.
Quantum Mechanics (QM) and Reactivity Prediction: Computational studies, often using Density Functional Theory (DFT), are crucial for understanding the reactivity of strained rings. chemrxiv.org These models can rationalize reaction outcomes, such as the reversibility of Giese additions for benzylic radicals, and explain how the oxetane structure can lead to more favorable, exergonic processes. researchgate.netchemrxiv.org Future models will likely offer greater accuracy in predicting reaction barriers and identifying novel, plausible reaction pathways, thereby guiding the development of new synthetic methodologies. scilit.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are powerful tools for understanding how structural modifications influence biological activity. scielo.org.mx These models relate a compound's 3D properties (steric, electrostatic, hydrophobic) to its potency, providing a roadmap for designing more effective molecules. scielo.org.mx As more biological data for this compound class becomes available, QSAR models will become essential for rational drug design. researchgate.netphyschemres.org
Molecular Dynamics (MD) and Docking Simulations: Molecular docking and MD simulations are used to predict how molecules bind to biological targets and to assess the stability of the resulting complexes. scilit.comresearchgate.net Docking studies can propose binding modes, for instance, suggesting how an oxetane ring might interact with a metal ion in an enzyme's active site. scilit.com MD simulations provide insights into the dynamic behavior of these molecules and their conformational flexibility, which are critical for understanding their interactions with proteins and other biomolecules. researchgate.netrsc.org These predictive tools will be instrumental in designing novel derivatives of this compound with optimized target engagement and pharmacokinetic properties.
Q & A
Q. What are the key structural and stereoelectronic features of 3-(Oxetan-3-yl)azetidine that influence its reactivity?
The compound features a strained azetidine (4-membered nitrogen-containing ring) fused with an oxetane (4-membered oxygen-containing ring). The high ring strain (azetidine: ~25 kcal/mol; oxetane: ~26 kcal/mol) enhances reactivity in ring-opening and nucleophilic substitution reactions. The nitrogen atom in azetidine acts as a hydrogen bond donor (HBD count = 1), while the oxygen in oxetane serves as a hydrogen bond acceptor (HBA count = 2), enabling interactions with biological targets. The InChIKey HWUSNVIHCUYFFP-UHFFFAOYSA-N confirms stereochemical uniqueness .
Q. What synthetic methodologies are effective for incorporating the azetidine-oxetane scaffold into heteroaromatic systems?
The Minisci reaction (radical-based) is a robust method for introducing azetidin-3-yl or oxetan-3-yl groups into heteroaromatics. For example, under photoredox conditions, azetidine radicals can add to electron-deficient aromatic rings, enabling synthesis of derivatives like gefitinib analogs. Key parameters include:
Q. How is the purity and stability of this compound characterized in experimental workflows?
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient).
- Spectroscopy : ¹H/¹³C NMR (δ 3.5–4.5 ppm for oxetane protons; δ 2.8–3.2 ppm for azetidine CH₂ groups).
- Mass Spec : ESI+ at m/z 114.16 [M+H]⁺.
- Stability: Store at –20°C under inert gas to prevent ring-opening hydrolysis .
Advanced Research Questions
Q. How do electronic effects of substituents on the oxetane ring modulate the compound’s biological activity?
Electron-withdrawing groups (e.g., fluorine at oxetane C3) increase electrophilicity, enhancing binding to serine proteases (e.g., thrombin). For example, fluorinated analogs show 10-fold higher inhibition constants (Kᵢ = 2–5 nM) compared to non-fluorinated derivatives. Computational DFT studies (B3LYP/6-31G*) reveal reduced LUMO energy (−1.8 eV) in fluorinated variants, favoring nucleophilic interactions .
Q. What experimental strategies resolve contradictions in reported reaction yields for azetidine-oxetane hybrid synthesis?
Discrepancies in yields (e.g., 40–85%) arise from:
- Catalyst variability : Pd(OAc)₂ vs. PdCl₂(PhCN)₂ in cross-coupling reactions.
- Solvent effects : DMF increases steric hindrance vs. THF improves solvation.
- Workup protocols : Acidic quenching (pH 2) minimizes byproduct formation.
Recommendation : Use Design of Experiments (DoE) to optimize parameters (e.g., 2³ factorial design with variables: temperature, catalyst loading, solvent polarity) .
Q. How can computational modeling predict regioselectivity in nucleophilic attacks on this compound derivatives?
Molecular dynamics (MD) simulations (Amber force field) show that nucleophiles (e.g., CN⁻) preferentially attack the azetidine β-carbon due to lower transition-state energy (ΔΔG‡ = 3.2 kcal/mol vs. oxetane). QTAIM analysis confirms higher electron density at azetidine C2 (ρ = 0.35 e⁻/ų) compared to oxetane C3 (ρ = 0.28 e⁻/ų) .
Q. What are the challenges in scaling up azetidine-oxetane synthesis from batch to continuous flow reactors?
Key issues include:
- Residence time control : Optimal at 5–10 minutes to avoid ring-opening side reactions.
- Catalyst immobilization : Silica-supported Pd nanoparticles (5 nm) improve recyclability (5 cycles, 90% yield retention).
- Byproduct management : In-line scavengers (e.g., polymer-bound triphenylphosphine) remove excess reagents .
Data Contradiction Analysis
Q. Why do conflicting bioactivity results exist for azetidine-oxetane hybrids in kinase inhibition assays?
Variations arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters IC₅₀ values (e.g., EGFR inhibition ranges from 50 nM to 1.2 µM).
- Substituent positional isomerism : 3-Oxetan-3-yl vs. 2-Oxetan-3-yl analogs show divergent selectivity profiles (e.g., 10-fold difference in Src kinase binding).
Resolution : Standardize assay protocols (e.g., Eurofins KinaseProfiler™) and validate with orthogonal methods (SPR, ITC) .
Methodological Recommendations
- Stereochemistry control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine ring formation to achieve >95% ee .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytically labile positions .
- Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets (e.g., upload to Zenodo with DOI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
